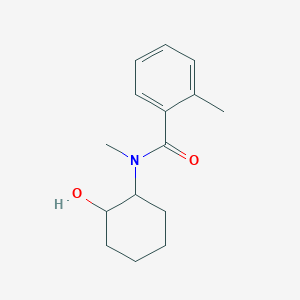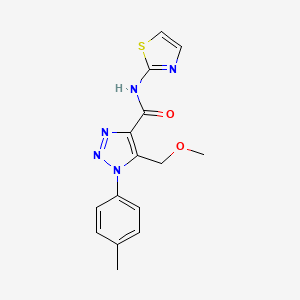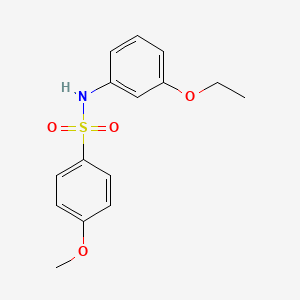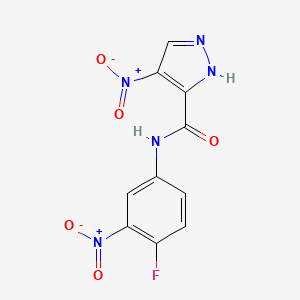![molecular formula C21H27N3O4S B4659048 2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B4659048.png)
2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)acetamide
Overview
Description
2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)acetamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group and an acetamide moiety, making it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 4-methoxybenzenesulfonyl chloride under basic conditions.
Acetamide Formation: The final step includes the coupling of the intermediate with N-(1-phenylethyl)acetamide using reagents like dichloromethane and lutidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and the lower urinary tract . The binding of the compound to these receptors can either activate or block their function, leading to therapeutic effects in conditions like hypertension and depression .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.
Uniqueness
2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxyphenylsulfonyl and acetamide groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17(18-6-4-3-5-7-18)22-21(25)16-23-12-14-24(15-13-23)29(26,27)20-10-8-19(28-2)9-11-20/h3-11,17H,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKYPQCCWPYXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,6-dimethoxyphenoxy)acetyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4658965.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE](/img/structure/B4658969.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4658972.png)

![1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE](/img/structure/B4658981.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4658987.png)
![N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide](/img/structure/B4658998.png)
![N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4659002.png)
![N-bicyclo[2.2.1]hept-2-yl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4659017.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4659024.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B4659038.png)


